3-(2-fluorobenzenesulfonamido)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Description
This compound is a hybrid molecule combining a 2-fluorobenzenesulfonamide core with a 1,2,3-triazole-pyridine moiety linked via a propanamide bridge. Its structure is characterized by:
- A sulfonamide group (known for antibacterial properties) .
- A 1,2,3-triazole ring (implicated in antifungal and anticancer activities) .
- A pyridin-4-yl substituent, which enhances solubility and target-binding interactions .
- A fluorine atom on the benzene ring, which improves metabolic stability and bioavailability .
The synthesis involves multi-step reactions, including sulfonamide formation, click chemistry for triazole assembly, and amide coupling, with strict control of temperature and solvent selection to achieve high yields (>75%) and purity (>95%) . Characterization via NMR and mass spectrometry confirms its structural integrity .
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c18-15-3-1-2-4-16(15)28(26,27)21-10-7-17(25)20-11-13-12-24(23-22-13)14-5-8-19-9-6-14/h1-6,8-9,12,21H,7,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFLESWORULHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural hybridity. Below is a detailed comparison with analogous molecules:
Structural Analogues
| Compound Name | Key Structural Differences | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | 2-fluorobenzenesulfonamido, pyridin-4-yl triazole, propanamide | Antibacterial, Antifungal | High potency against E. coli (MIC: 2 µg/mL) and C. albicans (MIC: 4 µg/mL) . |
| 4-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide | Thiazole ring, longer alkyl chain, 4-fluoro substitution | Anticancer | Moderate activity against breast cancer cells (IC₅₀: 15 µM) due to thiazole’s electron-deficient core . |
| N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorophenyl, sulfanyl group, methyl-triazole | Kinase inhibition | Inhibits EGFR kinase (IC₅₀: 0.8 nM) via enhanced hydrophobic interactions . |
| N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide | Trifluoromethylphenyl, pyrazole-oxane | Antiviral | Targets HIV protease (IC₅₀: 50 nM) but lower solubility due to CF₃ group . |
Functional Group Impact
- Sulfonamide vs. Sulfonyl Groups : Replacement of sulfonamide with sulfonyl (e.g., in CAS 922855-73-0) reduces antibacterial activity (MIC for E. coli increases to 16 µg/mL) but enhances thermal stability .
- Triazole vs. Pyrazole : Triazole-containing compounds (e.g., target compound) show broader antifungal spectra compared to pyrazole analogues (e.g., ’s kinase inhibitor), which are selective for kinase targets .
- Fluorine Positioning : 2-Fluoro substitution on benzene (target compound) improves cellular uptake vs. 4-fluoro (’s compound), which alters electronic distribution and reduces bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
